2-丙氧基烟酸

描述

2-Propoxynicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 or niacin. While the provided papers do not directly discuss 2-propoxynicotinic acid, they do provide insights into the chemistry of nicotinic acid derivatives and their synthesis, molecular structures, and chemical properties. These derivatives are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of nicotinic acid derivatives often involves the functionalization of the pyridine ring. For instance, the synthesis of nicotinic acid-based amino acid units bearing an amidoxime function has been developed starting from 2-cyanonicotinic acid, which is then coupled with methyl esters of L-α-amino acids to afford intermediate pseudopeptides . Similarly, the synthesis of 2-deoxy-2-nicotinoylamido-β-D-glucopyranose was achieved with exclusive β-configuration, indicating the specificity of the synthetic approach . These methods highlight the versatility of nicotinic acid as a starting material for synthesizing a wide range of compounds.

Molecular Structure Analysis

The molecular structure of nicotinic acid derivatives can be quite complex. For example, a chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid was synthesized and characterized, revealing a coordination sphere around the tin(IV) ion completed with two carbon atoms from phenyl groups and one chlorine atom . The geometry around the tin atom was described as either trigonal bipyramidal or tetragonal pyramidal. In another study, diorganotin(IV) derivatives of 2,6-pyridinedicarboxylic acid were synthesized, and their structures were determined by X-ray analysis, showing pentagonal bipyramidal geometry around the tin atom . These studies demonstrate the diverse structural possibilities when modifying the nicotinic acid molecule.

Chemical Reactions Analysis

The reactivity of nicotinic acid derivatives can lead to various chemical transformations. For instance, the structural isomerization of 2-anilinonicotinic acid resulted in the formation of a new synthon, acid-aminopyridine, which has significant implications for hydrogen-bond strength and crystal packing . Additionally, the influence of a tin(IV) complex with 2-mercapto-nicotinic acid on the catalytic oxidation of linoleic acid by the enzyme lipoxygenase was kinetically and theoretically studied, showcasing the potential catalytic applications of these derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinic acid derivatives are characterized using various analytical techniques. For example, 2-deoxy-2-nicotinoylamido-β-D-glucopyranose was characterized by 1H NMR, FT-IR, MS, DSC, and polarimetry, revealing the presence of a significant number of hydrogen bonds . The crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid was determined, showing the formation of hydrogen-bonded cyclic dimers . These studies provide valuable information on the properties of nicotinic acid derivatives, which can be crucial for their practical applications.

科学研究应用

环境影响和毒性分析

2-丙氧基烟酸,类似于相关化合物如2,4-二氯苯氧乙酸(2,4-D),一直是环境和毒理学研究的研究对象。研究集中在理解这类除草剂的环境影响和毒性效应上。例如,Zuanazzi等人(2020年)的研究分析了与2-丙氧基烟酸相关的2,4-D除草剂毒性研究的全球趋势。这项综述提供了关于2,4-D毒性和诱变性的具体特征的见解,突出了这类研究对环境安全和公共卫生的重要性(Zuanazzi, Ghisi, & Oliveira, 2020)。

植物修复应用

在植物修复领域,2-丙氧基烟酸和类似化合物已被研究其在环境清理中的潜力。Germaine等人(2006年)对利用细菌内生菌增强2,4-二氯苯氧乙酸的植物修复进行了研究,这是与2-丙氧基烟酸结构相关的化合物。这项研究证明了细菌内生菌在改善对除草剂污染基质的植物修复能力方面的有用性(Germaine et al., 2006)。

分析检测和去除策略

还进行了关于从水源中检测和去除2-丙氧基烟酸等化合物的研究。EvyAliceAbigail等人(2017年)关注了用于从受污染水源中去除2,4-二氯苯氧乙酸的策略,这对于2-丙氧基烟酸等类似化合物是相关的。这项定性综述总结了用于从受污染水系统中去除这类化合物的各种方法,表明了减轻其环境影响的持续努力(EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017)。

生化和分子研究

在分子水平上,Song(2014年)对与2-丙氧基烟酸相关的化合物2,4-D的分子作用模式进行了研究,突出了在除草剂处理下的生理过程、感知和信号传导。这类研究对于理解这类化合物在生物系统内的生化和分子相互作用至关重要(Song, 2014)。

安全和危害

未来方向

While specific future directions for 2-Propoxynicotinic acid are not detailed in the search results, it’s worth noting that there is a need for new technology for the industrial production of nicotinic acid to meet the needs of green chemistry . This could potentially apply to 2-Propoxynicotinic acid as well.

作用机制

Target of Action

2-Propoxynicotinic acid is a derivative of nicotinic acid . Nicotinic acid, also known as niacin, is a stimulatory alkaloid that primarily targets nicotinic cholinergic receptors . These receptors are found in various locations, including autonomic ganglia, the adrenal medulla, neuromuscular junctions, and the brain .

Mode of Action

Nicotinic acid acts as an agonist at nicotinic acetylcholine receptors . These are ionotropic receptors composed of five homomeric or heteromeric subunits . The interaction of nicotinic acid with these receptors stimulates neurons and ultimately blocks synaptic transmission .

Biochemical Pathways

Nicotine, a related compound, is known to be metabolized through three pathways: thepyridine pathway , the pyrrolidine pathway , and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways have been identified in bacteria, and multi-omics analysis has revealed specific genome architecture, regulation mechanisms, and specific genes or enzymes of these pathways .

Pharmacokinetics

The solid-state identity of 2-hydroxynicotinic acid, another derivative of nicotinic acid, has been found to exist in four polymorphs . This suggests that the pharmacokinetics of 2-Propoxynicotinic acid could be influenced by its polymorphic forms, which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Nicotinic acid, a related compound, has been shown to have a broad spectrum of effects, including increasing hdl cholesterol levels while decreasing triglyceride, ldl cholesterol, and lipoprotein(a) levels .

Action Environment

The action environment of 2-Propoxynicotinic acid is likely to influence its action, efficacy, and stability. For example, the formation of distinct polymorphs of 2-hydroxynicotinic acid can be affected by using various acidic additives . This suggests that the action of 2-Propoxynicotinic acid could also be influenced by environmental factors such as pH.

属性

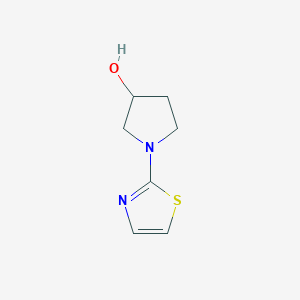

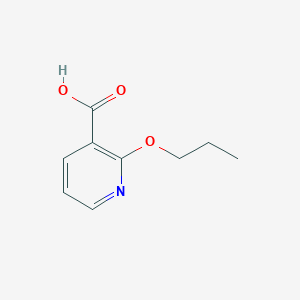

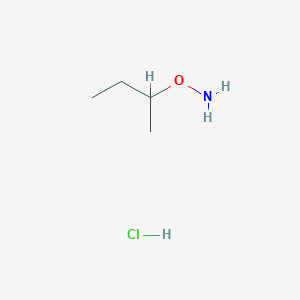

IUPAC Name |

2-propoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETCSFANSYKLNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)

![5-Azaspiro[2.5]octane](/img/structure/B1289260.png)

![6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1289268.png)